molecular formula C13H13NO3 B3073835 1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 1018168-18-7

1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No. B3073835
CAS RN: 1018168-18-7
M. Wt: 231.25 g/mol
InChI Key: CWKGVZVNNYIWRQ-UHFFFAOYSA-N
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Description

The compound “1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid” is a derivative of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a novel HIV-1 integrase strand transfer inhibitor .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It is a quinoline derivative, which means it contains a fused benzene and pyridine ring. The “4-oxo” indicates a carbonyl group at the 4th position of the quinoline system, and the “1,4-dihydro” suggests the presence of two additional hydrogen atoms at the 1st and 4th positions. The “6-carboxylic acid” indicates a carboxylic acid functional group at the 6th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and those of similar compounds. For instance, 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Antibacterial Properties

Anticancer Activity

  • Derivatives of 1,2-dihydroquinoline-3-carboxylic acid have been synthesized and tested for their anticancer effects against the breast cancer MCF-7 cell line, demonstrating significant activity (Gaber et al., 2021).

Chemical Synthesis and Properties

  • Research on the hydrolysis and nitrile moiety in similar compounds suggests versatility in chemical reactions, which could be relevant for various synthetic applications (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).
  • Studies on the synthesis of new fluorinated derivatives of quinolinecarboxylic acids and their subsequent reactions show the compound's utility in developing novel chemical entities (Nosova et al., 2002).

Mechanism of Action

Target of Action

The compound “1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid” is a derivative of the quinolone family . Quinolones are known to target key enzymes such as DNA gyrase and type II topoisomerase , which are essential for bacterial DNA replication . This compound may also act as an inhibitor of the HIV-1 integrase strand transfer .

Mode of Action

Quinolones interact with their targets by inhibiting the supercoiling activity of DNA gyrase and type II topoisomerase . This prevents the unwinding of DNA, thereby blocking DNA replication and leading to bacterial cell death at lethal concentrations . As an HIV-1 integrase strand transfer inhibitor, it prevents the integration of the viral DNA into the host genome, thus inhibiting viral replication .

Biochemical Pathways

The primary biochemical pathway affected by quinolones is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and type II topoisomerase, quinolones disrupt the process of DNA replication, leading to the death of bacterial cells . In the case of HIV-1, the compound inhibits the integrase enzyme, disrupting the integration of viral DNA into the host genome .

Pharmacokinetics

They are generally well-tolerated and have the ability to penetrate cell membranes effectively .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth or viral replication. In bacteria, the inhibition of DNA gyrase and type II topoisomerase leads to the disruption of DNA replication, resulting in bacterial cell death . In the case of HIV-1, the inhibition of the integrase enzyme prevents the integration of viral DNA into the host genome, thus inhibiting viral replication .

Future Directions

Given its potential as an HIV-1 integrase strand transfer inhibitor, future research could focus on further exploring its therapeutic potential and optimizing its synthesis for potential use in antiretroviral therapy .

properties

IUPAC Name

1-ethyl-2-methyl-4-oxoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-14-8(2)6-12(15)10-7-9(13(16)17)4-5-11(10)14/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKGVZVNNYIWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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